Anthracen-1-YL-hydrazine
Overview
Description
Anthracen-1-YL-hydrazine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracen-1-YL-hydrazine can be synthesized through the reaction of anthracene derivatives with hydrazine hydrate. One common method involves the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with hydrazine hydrate in dry benzene, followed by refluxing the mixture for several hours . The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
Anthracen-1-YL-hydrazine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can modify the hydrazine moiety, potentially leading to the formation of hydrazones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, hydrazones, and various substituted anthracene compounds .
Scientific Research Applications
Anthracen-1-YL-hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which Anthracen-1-YL-hydrazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . This mechanism is similar to that of other anthracene derivatives, which are known for their antineoplastic activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene: The parent compound, known for its photophysical properties and use in organic electronics.
Anthraquinone: An oxidized derivative of anthracene, widely used in dyes and pigments.
Uniqueness
This compound is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.
Biological Activity
Anthracen-1-YL-hydrazine is an organic compound that combines the anthracene moiety with a hydrazine functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
This compound can be synthesized through various methods, primarily involving the reaction of anthracene derivatives with hydrazine hydrate. One common synthetic route involves the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with hydrazine hydrate in dry benzene, followed by refluxing for several hours. The compound's structure includes a hydrazine moiety, which enhances its reactivity and biological potential.
Biological Activity Overview
The biological activities associated with this compound and its derivatives include:
- Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of compounds derived from anthracene. For instance, anthracene-based derivatives have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Anticancer Potential : this compound has been investigated for its anticancer properties. Research indicates that compounds containing the anthracene structure can intercalate with DNA, disrupting replication processes and leading to apoptosis in cancer cells . Specific derivatives have shown potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
The mechanism by which this compound exerts its biological effects primarily involves its interaction with molecular targets:
- DNA Intercalation : The planar structure of anthracene allows it to intercalate between DNA base pairs, which can hinder DNA replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that anthracene derivatives may induce oxidative stress in cells, contributing to their anticancer effects.
- Protein Interaction : The hydrazine moiety can interact with various proteins, potentially modulating their activity and influencing cellular signaling pathways.
Case Studies and Experimental Data
A summary of relevant studies on the biological activity of this compound is provided below:
Properties
IUPAC Name |
anthracen-1-ylhydrazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16H,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSQOQPBSLQNAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622596 | |
Record name | (Anthracen-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210696-84-7 | |
Record name | (Anthracen-1-yl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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